
3-Chloroalanine
Overview
Description
3-Chloroalanine (3-Cl-L-Ala) is a halogenated derivative of the amino acid L-alanine, characterized by a chlorine atom substituting the hydrogen at the β-carbon position. Its molecular formula is C₃H₆ClNO₂, with a chiral center conferring the R configuration in the L-isomer (CAS 2731-73-9) . The DL-racemic form (CAS 3981-36-0) is also documented . This compound serves as a critical building block in nonribosomal peptide synthetase (NRPS)-mediated antibiotic biosynthesis and acts as a suicide substrate for pyridoxal 5'-phosphate (PLP)-dependent enzymes, such as alanine racemase and diaminopropionate ammonia-lyase .
Mechanism of Action
Target of Action
The primary target of 3-Chloroalanine is the enzyme 1-aminocyclopropane-1-carboxylate deaminase . This enzyme is found in certain strains of bacteria, such as Pseudomonas sp. (strain ACP) .
Mode of Action
It’s known that this compound can inhibit the function of certain enzymes, such as alanine racemase , which is involved in the conversion of L-alanine to D-alanine, a crucial step in bacterial cell wall synthesis .
Biochemical Pathways
Two putative degradation pathways for this compound have been identified . The first pathway proceeds via a phenol monooxygenase followed by ortho-cleavage of the aromatic ring. The second one involves a benzoate dioxygenase and subsequent meta-cleavage of the aromatic ring .
Pharmacokinetics
It’s known that the compound is a small molecule , which suggests that it may be readily absorbed and distributed in the body.
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on its interaction with its target enzyme. By inhibiting the function of enzymes like alanine racemase, this compound can potentially disrupt the synthesis of bacterial cell walls , leading to the inhibition of bacterial growth.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the presence of this compound in wastewater has been shown to affect the performance of biological wastewater treatment systems . The microbial communities in these systems can adapt to degrade this compound, demonstrating the impact of environmental factors on the compound’s action .
Biochemical Analysis
Biochemical Properties
The hydrolysis of 3-chloro-D-alanine is catalyzed by the enzyme 3-chloro-D-alanine dehydrochlorinase . This interaction involves the replacement of the chloride in 3-Chloroalanine, which is a key step in the synthesis of other amino acids .
Cellular Effects
The effects of This compound A related compound, 3-chloroaniline, has been shown to be biodegraded by bacterial communities in wastewater treatment systems . The microbial communities adapted to biologically degrade 3-chloroaniline within three weeks of exposure .
Molecular Mechanism
The exact molecular mechanism of This compound It is known that the hydrolysis of 3-chloro-D-alanine is catalyzed by the enzyme 3-chloro-D-alanine dehydrochlorinase . This suggests that this compound may interact with enzymes in a similar manner.
Temporal Effects in Laboratory Settings
The temporal effects of This compound In a study involving a related compound, 3-chloroaniline, microbial communities in wastewater treatment reactors adapted to biologically degrade the compound within three weeks .
Metabolic Pathways
The metabolic pathways involving This compound It is known that this compound is used in the synthesis of other amino acids by replacement of the chloride .
Biological Activity
3-Chloroalanine, also known as L-3-Chloroalanine hydrochloride, is a synthetic amino acid derivative characterized by the presence of a chlorine atom at the third carbon position of the alanine molecule. This compound has garnered attention due to its unique biochemical properties and potential applications in various fields, including microbiology, pharmacology, and organic synthesis.
- Chemical Formula : C₃H₆ClNO₂
- Molecular Weight : 159.994 g/mol
- Physical Appearance : White crystalline powder
This compound is synthesized through several methods, typically involving the chlorination of alanine in the presence of hydrochloric acid, which facilitates the formation of the hydrochloride salt.
This compound exhibits several biological activities primarily due to its role as an unnatural amino acid. Its structure allows it to interfere with various biochemical pathways:
- Inhibition of Peptidoglycan Synthesis : this compound acts as an antibacterial agent by inhibiting peptidoglycan synthesis in bacterial cell walls. Studies have shown that certain bacteria, such as Streptococcus mutans and Escherichia coli, are sensitive to this compound, while others like Fusobacterium nucleatum exhibit resistance due to specific enzymatic pathways .
- Enzymatic Transformations : The compound can be enzymatically transformed into other useful amino acids. For instance, racemases and epimerases that interact with this compound have been studied for their roles in metabolism and potential as drug targets for diseases like cancer and bacterial infections .
Cellular Effects
This compound influences cellular processes such as:
- Protein Synthesis : Its incorporation into proteins can alter their function and stability, impacting gene expression.
- Membrane Potential Maintenance : The compound may play a role in maintaining membrane potential and active transport processes within cells.
Case Studies and Applications
- Antibacterial Properties :
- Enzymatic Studies :
-
Pharmacological Potential :
- Investigations into this compound's anticancer properties have shown promising results in preclinical models, suggesting its utility in developing new therapeutic agents targeting cancer cells.
Comparative Analysis with Similar Compounds
Compound | Structure | Biological Activity |
---|---|---|
This compound | Cl at C3 | Antibacterial, affects protein synthesis |
3-Chloroaniline | Cl at C2 | Limited biological activity |
3-Chloro-D-alanine | Cl at C3 | Antibacterial properties |
This table illustrates the unique biological activities associated with this compound compared to structurally similar compounds.
Scientific Research Applications
Enzymatic Transformations
Overview
3-Chloroalanine serves as a substrate for enzymatic transformations, leading to the production of useful amino acids. Research has shown that it can be converted into other amino acids through various enzymatic processes, which is significant for biochemistry and pharmaceutical applications.
Key Findings
- A study highlighted the potential of using this compound in the synthesis of valuable amino acids via enzyme-catalyzed reactions. The transformation processes involve the use of specific enzymes that facilitate the conversion of this compound into more complex molecules, which can be utilized in drug development and metabolic studies .
- The enzymatic pathways involving this compound are being explored for their efficiency and specificity, making them attractive for industrial applications where amino acids are required in large quantities .
Pharmaceutical Applications
Drug Synthesis
this compound is integral to the synthesis of several pharmaceutical compounds, particularly antibiotics and other bioactive molecules.
Case Studies
- D-Cycloserine Synthesis : D-cycloserine, an antibiotic effective against tuberculosis, can be synthesized from this compound derivatives. This process involves converting this compound into D-cycloserine through a series of chemical reactions that enhance its bioactivity against resistant strains of bacteria .
- Environmental Considerations : Recent methods for synthesizing D-cycloserine from this compound have focused on reducing environmental impact by utilizing less hazardous reagents and achieving higher yields (up to 94.72%) while maintaining product purity .
Biochemical Research
Role as a Biochemical Tool
In biochemical research, this compound is employed as an inhibitor or modulator in various studies.
Applications in Research
- Inhibition Studies : The compound acts as an inhibitor for serine C-palmitoyltransferase (EC 2.3.1.50), which is involved in lipid metabolism. This inhibition can provide insights into metabolic pathways and potential therapeutic targets for metabolic disorders .
- Cellular Studies : Research has indicated that incorporating this compound into cell culture studies helps elucidate the roles of specific amino acids in cellular metabolism and signaling pathways, contributing to a deeper understanding of cellular functions .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-Chloroalanine, and how can researchers validate purity and structural integrity?
- Methodological Answer : this compound is typically synthesized via chlorination of alanine derivatives or enzymatic halogenation. To validate purity, use high-performance liquid chromatography (HPLC) with UV detection at 210 nm for halogenated compounds. Structural confirmation requires nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to identify the chloro-substitution at the β-carbon and infrared (IR) spectroscopy to confirm amine and carboxylate functional groups. Include mass spectrometry (MS) for molecular weight verification. Ensure reproducibility by documenting reaction conditions (e.g., temperature, solvent systems) and purification steps (e.g., recrystallization, column chromatography) .
Q. What analytical techniques are most effective for quantifying this compound in biological matrices?
- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is optimal due to its sensitivity in detecting low concentrations in complex biological samples. Use a reverse-phase C18 column with a mobile phase of 0.1% formic acid in water/acetonitrile. For isotopic labeling studies, employ deuterated internal standards (e.g., D₃-3-Chloroalanine) to correct for matrix effects. Validate the method via calibration curves (linear range: 1–100 ng/mL) and recovery assays (>85% recovery). Cross-validate with gas chromatography (GC-MS) if volatile derivatives (e.g., trimethylsilyl) are feasible .
Q. How should researchers design experiments to assess the stability of this compound under varying pH and temperature conditions?
- Methodological Answer : Conduct accelerated stability studies by incubating this compound in buffers across pH 2–10 (e.g., HCl/NaOH-adjusted solutions) at 25°C, 37°C, and 60°C. Sample aliquots at intervals (0, 24, 48, 72 hours) and quantify degradation products (e.g., dehydrochlorination to dehydroalanine) via LC-MS. Use Arrhenius plots to extrapolate shelf-life at standard storage conditions (4°C). Include controls with inert atmospheres (N₂) to evaluate oxidative degradation .
Advanced Research Questions
Q. What experimental strategies can resolve contradictions in reported enzyme inhibition mechanisms of this compound?
- Methodological Answer : Contradictions in inhibition kinetics (e.g., competitive vs. non-competitive) may arise from isomer-specific reactivity or enzyme conformational states. Address this by:
- Isomer Purity : Use chiral chromatography to separate D- and L-3-Chloroalanine and test each isomer independently.
- Pre-steady-state Kinetics : Employ stopped-flow spectrophotometry to capture transient intermediates (e.g., quinonoid species in pyridoxal-P-dependent enzymes).
- Structural Studies : Perform X-ray crystallography of enzyme-inhibitor complexes to identify binding modes.
Cross-reference findings with computational models (e.g., molecular docking) to reconcile kinetic and structural data .
Q. How can researchers investigate the isomer-specific effects of this compound on pyridoxal 5′-phosphate (PLP)-dependent enzymes?
- Methodological Answer : Design comparative assays using purified L- and D-isomers. For example:
- Kinetic Assays : Measure (inhibition constant) and (inactivation rate) for each isomer with enzymes like alanine racemase or DAP ammonia-lyase.
- Isotopic Labeling : Use ³H-labeled this compound to track covalent adduct formation via scintillation counting.
- Circular Dichroism (CD) : Monitor conformational changes in PLP cofactor upon isomer binding.
Contrast results with non-chlorinated alanine analogs to isolate halogen-specific effects .
Q. What methodologies are critical for studying the metabolic fate of this compound in bacterial systems?
- Methodological Answer : Use isotopically labeled ¹³C-3-Chloroalanine in tracer studies with bacterial cultures (e.g., Salmonella typhimurium). Extract metabolites via quenching (liquid N₂) and methanol/water extraction. Analyze using LC-MS-based metabolomics to identify downstream products (e.g., chloroacetate, glycine derivatives). Combine with gene knockout strains (e.g., aldA mutants) to pinpoint enzymatic pathways. Validate findings with in vitro reconstitution of suspected enzymes .
Q. Data Analysis and Interpretation
Q. How should researchers address variability in this compound’s reactivity across different enzyme families?
- Methodological Answer : Perform meta-analysis of published kinetic data (e.g., ) and categorize enzymes by structural families (e.g., fold type I vs. II PLP-dependent enzymes). Use multivariate regression to identify correlations between enzyme active-site residues (e.g., lysine positioning for Schiff base formation) and inhibitory potency. Supplement with molecular dynamics simulations to model substrate-enzyme interactions .
Q. What statistical approaches are recommended for validating this compound’s role in enzyme suicide inhibition?
- Methodological Answer : Apply time-dependent inactivation models (e.g., Kitz-Wilson analysis) to distinguish mechanism-based inhibition from reversible binding. Calculate partition ratios (moles of inactivator consumed per mole of enzyme inactivated) using radiolabeled this compound. Use bootstrap resampling to assess confidence intervals for kinetic parameters. Compare with negative controls (e.g., non-halogenated analogs) to confirm specificity .
Q. Tables for Key Data
Comparison with Similar Compounds
Structural and Chemical Properties
3-Chloroalanine exists as a zwitterionic amino acid with a polar side chain due to the electronegative chlorine atom. Key properties include:
- Molecular weight : 123.54 g/mol (DL-form)
- SMILES : ClCC@HC(=O)O (L-isomer)
- Tautomerism : Can form a zwitterion in aqueous solutions .
Comparison with Structural Analogs
Halogenated Alanines
Key Differences :
- Positional isomerism : 2-Chloroalanine (α-substitution) lacks the β-substitution necessary for suicide inhibition in PLP enzymes .
Sulfur-Containing Alanine Derivatives
Key Differences :
- Reactivity: The sulfino group in 3-sulfinoalanine participates in oxidative metabolism, unlike the chloro group, which facilitates elimination reactions (e.g., HCl elimination in PLP enzymes) .
N-Methylated Alanines
Key Differences :
- Enzyme selectivity : NRPS modules like AsmN prefer L-alanine over this compound, indicating steric or electronic incompatibility .
Enzyme Interactions and Inhibitory Mechanisms
This compound irreversibly inactivates PLP-dependent enzymes via a two-step mechanism:
Enzyme binding: PLP forms a Schiff base with the amino group .
Suicide inhibition: Abstraction of the α-proton triggers β-elimination of HCl, generating a reactive aminoacrylate intermediate that covalently modifies active-site residues (e.g., Cys-74 in M. tuberculosis glutamate racemase) .
Comparison with 3-Fluoroalanine :
- 3-Fluoroalanine undergoes similar elimination but forms a stable fluoropyruvate adduct, while this compound produces pyruvate .
Properties
IUPAC Name |
2-amino-3-chloropropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6ClNO2/c4-1-2(5)3(6)7/h2H,1,5H2,(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASBJGPTTYPEMLP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70927558 | |
Record name | beta-Chloroalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70927558 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3981-36-0, 39217-38-4, 13215-35-5 | |
Record name | β-Chloroalanine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3981-36-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 3-Chloroalanine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003981360 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC337715 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=337715 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | beta-Chloroalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70927558 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Chloro-DL-alanine | |
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